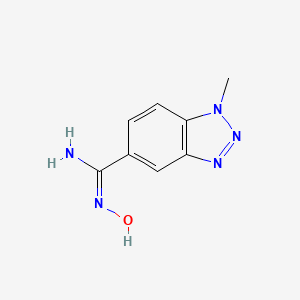

![molecular formula C10H12Cl2N4O2 B7824028 [N'-[(2,6-dichlorophenyl)methylideneamino]carbamimidoyl]azanium;acetate](/img/structure/B7824028.png)

[N'-[(2,6-dichlorophenyl)methylideneamino]carbamimidoyl]azanium;acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Citric Acid . Citric Acid is a weak organic acid that is naturally found in citrus fruits. It is widely used in the food and beverage industry as a flavoring and preservative agent. Additionally, it plays a crucial role in biochemistry as an intermediate in the citric acid cycle, which is essential for cellular respiration.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Citric Acid can be synthesized through the fermentation of carbohydrates. The most common method involves the use of the mold Aspergillus niger . The process begins with the cultivation of the mold in a nutrient-rich medium containing a carbohydrate source such as glucose or sucrose. The fermentation is carried out under controlled conditions of pH, temperature, and aeration to optimize the production of Citric Acid.

Industrial Production Methods

In industrial settings, Citric Acid is produced on a large scale using submerged fermentation. The process involves the following steps:

Inoculation: The mold is inoculated into a fermentation medium containing a carbohydrate source.

Fermentation: The fermentation is carried out in large bioreactors under controlled conditions. The pH is maintained at around 2-3, and the temperature is kept at approximately 30°C.

Recovery: After fermentation, the Citric Acid is recovered from the fermentation broth by filtration to remove the biomass. The filtrate is then treated with calcium hydroxide to precipitate calcium citrate.

Purification: The calcium citrate is treated with sulfuric acid to release Citric Acid, which is then purified by crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Citric Acid undergoes various chemical reactions, including:

Oxidation: Citric Acid can be oxidized to form oxaloacetic acid and acetic acid.

Reduction: It can be reduced to form isocitric acid.

Substitution: Citric Acid can undergo esterification reactions with alcohols to form citrate esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Esterification reactions typically require an acid catalyst such as sulfuric acid.

Major Products

Oxidation: Oxaloacetic acid, acetic acid.

Reduction: Isocitric acid.

Substitution: Various citrate esters.

Applications De Recherche Scientifique

Citric Acid has numerous applications in scientific research, including:

Chemistry: Used as a chelating agent to bind metal ions in various chemical reactions.

Biology: Plays a crucial role in the citric acid cycle, which is essential for cellular respiration and energy production.

Medicine: Used as an anticoagulant in blood transfusions and as a preservative in pharmaceuticals.

Industry: Employed in the food and beverage industry as a flavoring and preservative agent. It is also used in cleaning products due to its ability to chelate metal ions and remove scale.

Mécanisme D'action

Citric Acid exerts its effects through several mechanisms:

Chelation: It binds to metal ions, forming stable complexes that prevent the ions from participating in unwanted chemical reactions.

Acid-Base Reactions: As a weak acid, Citric Acid can donate protons (H+) in acid-base reactions, which is useful in buffering solutions to maintain a stable pH.

Biochemical Pathways: In the citric acid cycle, Citric Acid is converted into various intermediates that are essential for the production of adenosine triphosphate (ATP), the primary energy carrier in cells.

Comparaison Avec Des Composés Similaires

Citric Acid can be compared with other similar compounds such as:

Tartaric Acid: Another weak organic acid found in grapes and bananas. It is used in baking and as an acidulant in beverages.

Malic Acid: Found in apples and other fruits. It is used as a flavoring agent and in the production of certain pharmaceuticals.

Lactic Acid: Produced by fermentation of carbohydrates. It is used in the food industry and in the production of biodegradable plastics.

Uniqueness

Citric Acid is unique due to its widespread occurrence in nature and its central role in the citric acid cycle. Its ability to chelate metal ions and its versatility in various industrial applications make it a valuable compound in both scientific research and commercial use.

Propriétés

IUPAC Name |

[N'-[(2,6-dichlorophenyl)methylideneamino]carbamimidoyl]azanium;acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4.C2H4O2/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12;1-2(3)4/h1-4H,(H4,11,12,14);1H3,(H,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCSPBPXATWBACD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].C1=CC(=C(C(=C1)Cl)C=NN=C([NH3+])N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[O-].C1=CC(=C(C(=C1)Cl)C=NN=C([NH3+])N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

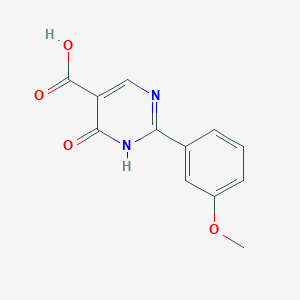

![(2S)-2-amino-3-[hydroxy(nitroso)amino]propanoic acid](/img/structure/B7823945.png)

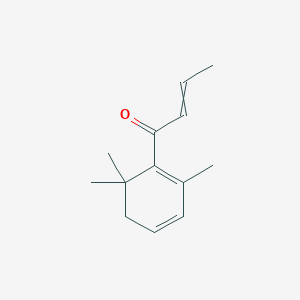

![[(1S,2R,3S,4R)-3-ethoxycarbonyl-2-bicyclo[2.2.1]hept-5-enyl]azanium;chloride](/img/structure/B7823955.png)

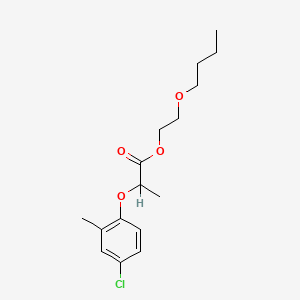

![[(1R,2S,3R,4S)-3-Amino-2-bicyclo[2.2.1]hept-5-enyl]methanol;hydrochloride](/img/structure/B7823958.png)

![exo-cis-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B7823961.png)

![N-Fmoc-(+/-)cis (exo)-3-amino-bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7823967.png)

![3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid](/img/structure/B7823969.png)

![methyl 2-(5-oxo-6,7-dihydro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B7823994.png)

![N'-Hydroxy-1H-benzo[d]imidazole-5-carboximidamide](/img/structure/B7823999.png)